1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea
Description
This compound is a urea derivative featuring a 1,3,5-triazine core substituted with dimethylamino and pyrrolidinyl groups at the 4- and 6-positions, respectively. The triazine moiety is linked via a methyl bridge to a urea group, which is further connected to a phenyl ring bearing a trifluoromethylthio (-SCF₃) substituent. The -SCF₃ group is notable for its electron-withdrawing and lipophilicity-enhancing properties, which may influence bioavailability and target binding .
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-[4-(trifluoromethylsulfanyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N7OS/c1-27(2)15-24-14(25-16(26-15)28-9-3-4-10-28)11-22-17(29)23-12-5-7-13(8-6-12)30-18(19,20)21/h5-8H,3-4,9-11H2,1-2H3,(H2,22,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFXJPKZOYDOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=C(C=C3)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves a multi-step process, beginning with the formation of the 1,3,5-triazine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. A typical route might involve the following steps:
Formation of the triazine ring: : This can be achieved by cyclization reactions of appropriate precursors.
Substitution reactions: : Introduction of the dimethylamino and pyrrolidinyl groups under controlled conditions using appropriate reagents.
Urea formation: : The final step involves the reaction of the triazine derivative with isocyanates to form the urea linkage.
Industrial Production Methods
For industrial-scale production, these reactions are optimized for yield and purity, often employing catalysts and controlled environments to facilitate the process. Techniques like high-pressure liquid chromatography (HPLC) may be used to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically affecting the sulfur-containing moiety.
Reduction: : It can be reduced under specific conditions, leading to changes in its electronic structure and reactivity.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Oxidizing agents: : For oxidation, reagents like hydrogen peroxide or peroxy acids may be used.
Reducing agents: : Reductions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions: : Common reagents include halogenating agents and nucleophiles like amines or thiols.
Major Products Formed
The products formed from these reactions vary widely, depending on the specific conditions and reagents used, often resulting in derivatives that retain the core triazine structure but with modified functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated compounds similar to this triazine-based urea for their antiproliferative effects against various cancer cell lines. For instance, derivatives of urea have shown promising results in inhibiting cancer cell growth, suggesting that modifications to the structure can enhance efficacy against specific cancer types .
| Compound Type | Target Cancer Cell Lines | Activity |
|---|---|---|
| Urea Derivatives | NCI-60 Human Cancer Cell Lines | Potent antiproliferative activity |
| Triazine-based Compounds | Various Cancer Types | Potential inhibitors of tumor growth |
Urease Inhibition
Urease is an enzyme linked to several medical conditions such as kidney stones and peptic ulcers. Compounds with a urea structure have been studied for their ability to inhibit urease activity. The incorporation of specific functional groups into the urea framework can significantly enhance its inhibitory potency .
| Functional Group | Effect on Urease Inhibition |
|---|---|
| Nitro | Increased potency |
| Chloro | Moderate potency |
| Methyl | Variable effects |
Antimicrobial Properties
Research has indicated that compounds containing triazine and urea functionalities exhibit antimicrobial properties. This application is particularly relevant in the context of developing new antibiotics or antifungal agents, as resistance to existing drugs becomes increasingly common .
Case Study 1: Synthesis and Evaluation of Urea Derivatives
A study synthesized a series of urea derivatives and evaluated their anticancer properties against various cell lines. The findings indicated that structural modifications could lead to enhanced activity against specific cancer types, emphasizing the importance of compound design in drug development .
Case Study 2: Inhibition of Urease by Urea Derivatives
In another investigation, a range of thiourea and urea analogs were synthesized and tested for urease inhibition. The results showed that certain modifications led to significantly improved inhibitory activity compared to traditional urease inhibitors like thiourea, making these compounds potential candidates for treating urease-related conditions .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethylthio group, for example, can enhance the compound's binding affinity to certain targets, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized into two groups:
Urea derivatives with substituted aryl groups (e.g., compounds 11a–11o in ).
Triazine-based urea hybrids (e.g., compounds 12, 15, and 16 in ).
Key Comparisons
Research Findings and Implications
Morpholino-substituted triazines (e.g., compound 12) exhibit lower logP values (~2.2) due to oxygen-rich substituents, favoring aqueous solubility but reducing tissue penetration .
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step reactions (similar to ’s methods), but yields may be lower than thiazole-piperazine analogues (e.g., 85–88% in vs. 26–33% in ) due to steric hindrance from pyrrolidinyl groups .
Bioactivity Predictions :
- Computational clustering () suggests that urea-triazine hybrids with -SCF₃ and pyrrolidinyl groups may cluster with antibacterial agents due to structural similarities to kinase inhibitors and membrane disruptors .
- Thiazole-piperazine derivatives () show higher synthetic yields but lack triazine-mediated electronic effects, possibly limiting target specificity .
Biological Activity
The compound 1-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea is a complex organic molecule with potential pharmaceutical applications. Its biological activity has garnered interest due to its structural components, which suggest possible interactions with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and it includes several functional groups that contribute to its biological activity. The presence of a triazine ring and a trifluoromethyl group are particularly noteworthy as they may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O |
| Molecular Weight | 378.43 g/mol |
| IUPAC Name | 1-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea |
| Synonyms | 2034519-65-6 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this triazine derivative exhibit significant antimicrobial properties against various Gram-positive bacteria and fungi. For instance, an investigation into related pyrrolidinone derivatives showed promising results against Staphylococcus aureus and Candida auris, suggesting that the triazine structure may enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A study demonstrated that derivatives with similar structural motifs significantly inhibited cell proliferation in A549 human lung cancer cells and MDA-MB-231 breast cancer cells. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
The proposed mechanism involves the inhibition of key cellular pathways associated with cancer cell growth and survival. For example, the interaction with specific receptors or enzymes involved in cell signaling pathways may lead to apoptosis in cancer cells. The trifluoromethyl group is hypothesized to enhance binding affinity to these targets due to its electronic properties .
Study on Antimicrobial Efficacy
In a comparative study on antimicrobial agents, the compound demonstrated superior activity against multidrug-resistant strains compared to traditional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial therapies .
Study on Cytotoxicity
In vitro assays conducted on pancreatic cancer spheroids revealed that certain derivatives of this compound significantly reduced cell viability and inhibited colony formation at concentrations as low as 2 μM. This suggests that structural modifications can lead to enhanced anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
